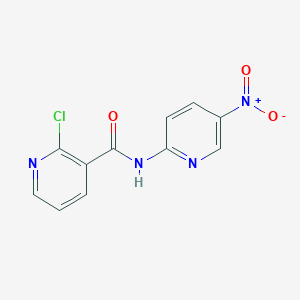
2-chloro-N-(5-nitropyridin-2-yl)pyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-(5-nitropyridin-2-yl)pyridine-3-carboxamide is a chemical compound with the molecular formula C11H7ClN4O3 and a molecular weight of 278.65 g/mol . This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(5-nitropyridin-2-yl)pyridine-3-carboxamide typically involves multiple steps. One common method starts with the preparation of 2-chloro-5-nitropyridine. This can be achieved by nitrating 2-chloropyridine, followed by hydrolysis and chlorination . The reaction conditions are generally mild, and the overall yield is high.
Industrial Production Methods
In industrial settings, the production of 2-chloro-5-nitropyridine involves the use of phosphorus oxychloride and phosphorus pentachloride as reagents. The reaction is carried out at temperatures between 100-105°C for about 5 hours . The product is then purified through a series of extraction and distillation steps to achieve high purity.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(5-nitropyridin-2-yl)pyridine-3-carboxamide undergoes various chemical reactions, including substitution, reduction, and oxidation .
Common Reagents and Conditions
Substitution Reactions: These reactions often involve nucleophilic reagents such as ammonia or amines.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: Oxidizing agents such as potassium permanganate can be used to oxidize the compound, leading to the formation of various oxidized products.
Major Products
The major products formed from these reactions include substituted pyridines, amino derivatives, and oxidized pyridine compounds .
Scientific Research Applications
2-chloro-N-(5-nitropyridin-2-yl)pyridine-3-carboxamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-chloro-N-(5-nitropyridin-2-yl)pyridine-3-carboxamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects . The nitro group plays a crucial role in its activity, undergoing various transformations that contribute to its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-chloro-N-(5-nitropyridin-2-yl)pyridine-3-carboxamide is unique due to its specific substitution pattern and the presence of both chloro and nitro groups on the pyridine ring. This combination imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C11H7ClN4O3 |
|---|---|
Molecular Weight |
278.65 g/mol |
IUPAC Name |
2-chloro-N-(5-nitropyridin-2-yl)pyridine-3-carboxamide |
InChI |
InChI=1S/C11H7ClN4O3/c12-10-8(2-1-5-13-10)11(17)15-9-4-3-7(6-14-9)16(18)19/h1-6H,(H,14,15,17) |
InChI Key |
URNUZFILSQVXIN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)C(=O)NC2=NC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(3-Bromoanilino)-N'~1~-[(E)-1-(3-phenoxyphenyl)methylidene]propanohydrazide](/img/structure/B10892273.png)
![N,N-di(butan-2-yl)-5-[(4-propylphenoxy)methyl]furan-2-carboxamide](/img/structure/B10892274.png)
![(5E)-5-[(1-phenyl-1H-pyrrol-2-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B10892282.png)
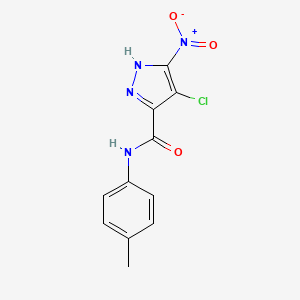
![4-[(4E)-4-(2-hydroxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid](/img/structure/B10892298.png)
![1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(pyrrolidin-1-yl)piperidine](/img/structure/B10892304.png)
![N'-((E)-{4-[(E)-(2-Benzoylhydrazono)methyl]phenyl}methylidene)benzohydrazide](/img/structure/B10892305.png)
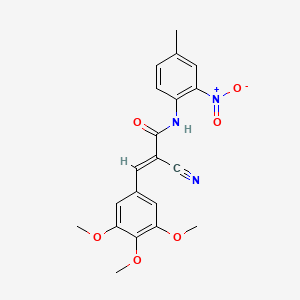
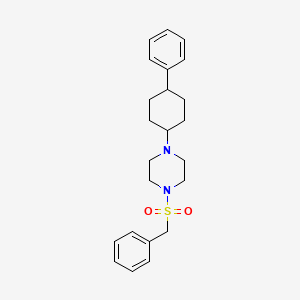
![N-[4-(4-chlorophenoxy)phenyl]-2-[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]acetamide](/img/structure/B10892330.png)
![5-(2,4-dimethoxyphenyl)-4-[(4-fluorophenyl)carbonyl]-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B10892331.png)
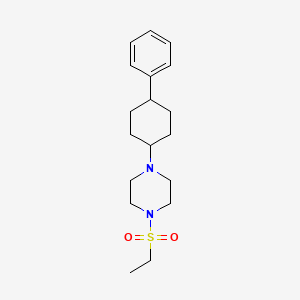
![2-[(5E)-5-(3-bromo-5-ethoxy-4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B10892339.png)
![N'-[(E)-(3-chloro-4-nitrophenyl)methylidene]-2-(4-chlorophenoxy)acetohydrazide](/img/structure/B10892349.png)
